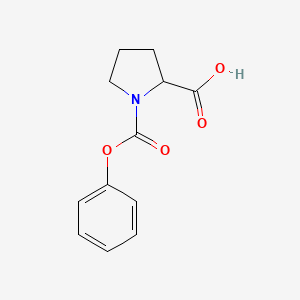

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid

Descripción

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS: 1161602-22-7) is a pyrrolidine derivative characterized by a phenoxycarbonyl substituent at the 1-position of the pyrrolidine ring and a carboxylic acid group at the 2-position. This compound is primarily utilized as an organic intermediate in pharmaceutical synthesis, offering versatility in drug design due to its reactive functional groups. It is produced with a purity of ≥95% and is supplied for industrial applications, including custom synthesis and contract manufacturing .

Propiedades

IUPAC Name |

1-phenoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11(15)10-7-4-8-13(10)12(16)17-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPMLYISWFZSNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340478 | |

| Record name | 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161602-22-7 | |

| Record name | 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization via Formic Mixed Anhydrides or Alkyl Formates

A pivotal step in the synthesis involves cyclization of precursor compounds using formic mixed anhydrides or alkyl formates. These reagents facilitate the formation of the pyrrolidine ring through intramolecular cyclization under strong base conditions.

- Reagents: Formic mixed anhydrides such as formic anhydride, acetic formic anhydride, formic pivalic anhydride, and formic benzoic anhydride; or alkyl formates like methyl formate, ethyl formate, propyl formate, and isopropyl formate.

- Base: Strong bases capable of α-hydrogen abstraction such as lithium bis(trimethylsilyl)amide, lithium diisopropylamide, n-butyllithium, sodium hydride, sodium methoxide, potassium methoxide, etc.

- Conditions: The reaction is typically conducted at low temperatures (e.g., -78°C to 5°C) under inert atmosphere to maintain stereochemical integrity.

- Yield: Cyclization yields vary but can reach up to approximately 84% with optimized conditions.

Catalytic Hydrogenation for Stereoselective Reduction

Following cyclization, catalytic hydrogenation is employed to reduce double bonds in intermediates, yielding the pyrrolidine ring with cis stereochemistry at key positions.

- Catalysts: Chiral catalysts represented by specific ligands (e.g., compounds of formula M1 or M2) are used to achieve stereoselectivity.

- Reducing Agents: Tributyltin hydride, triethylsilane, sodium borohydride, diisobutylaluminium hydride (DIBAH), among others.

- Outcome: The method affords the cis isomer selectively, which is notable as typical catalytic hydrogenations often produce racemic mixtures.

Protection and Deprotection Steps

- Nitrogen Protection: The phenoxycarbonyl group is introduced as a protecting group on the nitrogen atom, often via reaction with phenyl chloroformate or related reagents.

- Carboxyl Protection: Protecting groups such as tert-butoxycarbonyl (Boc) or methyl esters are used to safeguard the carboxyl function during multi-step synthesis.

- Deprotection: Mild acidic conditions (e.g., trifluoroacetic acid in methylene chloride) are used to remove protecting groups without racemization.

Alkylation and Hydrolysis

- Alkylation of intermediates can be conducted directly or after deprotection steps, with careful control to avoid racemization.

- Hydrolysis of esters or mixed anhydrides to free carboxylic acids is performed using alkali bases like lithium hydroxide or sodium hydroxide.

Representative Experimental Procedure (Adapted from Patent Example)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | n-Butyllithium (1.6 M, 40 mmol) in hexane, -78°C, under N2 | Deprotonation of precursor (e.g., tert-butyl-5-methyl-2-acetamino pentanedioate) | - |

| 2 | Addition of formic pivalic anhydride (2 M in THF, 40 mmol) dropwise at -78°C | Cyclization reaction forming dihydro-pyrrole intermediate | - |

| 3 | Quenching with acetic acid and water, extraction with ethyl acetate | Work-up step | - |

| 4 | Treatment with trifluoroacetic acid (TFA) in methylene chloride at 25°C | Deprotection of Boc group | - |

| 5 | Purification by column chromatography | Isolation of (S)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole | 84.4 |

This procedure highlights the use of low-temperature cyclization under strong base, followed by mild acidic deprotection to yield the desired intermediate with high stereochemical purity.

Comparative Analysis of Preparation Methods

| Method Aspect | Advantages | Disadvantages |

|---|---|---|

| Use of 9-Borabicyclo[3.3.1]nonane (9-BBN) | Moderate yields (46-56%), well-documented | High toxicity, difficult handling, less suitable for scale-up |

| Cyclization with formic mixed anhydrides + strong base | High stereoselectivity, mild conditions, better yields (up to 84%) | Requires low temperature and inert atmosphere |

| Catalytic hydrogenation with chiral catalysts | Selective cis isomer formation, avoids racemization | Requires specialized catalysts, sensitive to reaction conditions |

| Direct alkylation of intermediates | Simpler operation | Risk of racemization if not carefully controlled |

The preferred modern approach favors cyclization with formic mixed anhydrides under strong base and subsequent catalytic hydrogenation due to better yields, stereochemical control, and scalability.

Research Findings and Technical Notes

- The cyclization reaction benefits from the addition of acids such as trifluoroacetic acid or acetic acid to improve yield and purity.

- Strong bases used must be carefully chosen to avoid side reactions; sodium and potassium alkoxides are preferred for alkylation steps.

- The phenoxycarbonyl protecting group stabilizes the nitrogen during synthesis and can be introduced or removed under mild conditions.

- Catalytic hydrogenation using chiral catalysts achieves unexpected stereochemical outcomes, producing cis isomers rather than racemic mixtures, which is significant for biological activity.

- The synthetic routes avoid highly toxic reagents like sodium cyanide and borane, improving safety and environmental profiles.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. This reactivity is essential for synthesizing pharmaceuticals and other bioactive compounds.

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry due to its potential as an enzyme inhibitor. It can interact with enzyme active sites, preventing substrate binding and subsequent catalysis. This property is particularly relevant in the development of drugs targeting specific enzymes involved in disease pathways.

Case Study: Enzyme Inhibition

Research indicates that compounds similar to this compound can effectively inhibit metalloproteases, which are implicated in various diseases such as cancer and cardiovascular disorders. The ability of this compound to modulate enzymatic activity suggests its potential role in therapeutic applications .

Polymer Production

In industrial applications, this compound is utilized in the production of polymers and other industrial chemicals. Its unique functional groups enable it to participate in polymerization processes, contributing to the synthesis of materials with desirable properties.

Biochemical Assays

The compound can also be employed as a probe in biochemical assays to study enzyme kinetics and interactions within biological systems. Understanding these interactions is crucial for elucidating the mechanisms of action of various biochemical pathways and developing new therapeutic strategies.

Mecanismo De Acción

The mechanism by which 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.

Comparación Con Compuestos Similares

Comparison with Similar Pyrrolidine-2-carboxylic Acid Derivatives

Structural and Physicochemical Properties

The table below compares key parameters of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid with structurally related compounds:

*Molecular formula and weight inferred from substituent analysis (phenoxycarbonyl ≈ C₇H₅O₂; pyrrolidine-2-carboxylic acid ≈ C₅H₉NO₂).

Key Observations:

- Steric Hindrance: Bulky substituents (e.g., benzyloxycarbonyl in ) reduce conformational flexibility, whereas smaller groups (e.g., 2-methylpropanoyl in ) improve solubility in non-polar solvents. Polarity: Halogenated derivatives (e.g., 2-chloro-4-fluorobenzoyl in ) exhibit higher polarity, likely improving aqueous solubility compared to the phenoxycarbonyl variant.

Actividad Biológica

1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, also known by its CAS number 1161602-22-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a pyrrolidine ring substituted with a phenoxycarbonyl group and a carboxylic acid functional group. This unique structure contributes to its biological activity and interaction with various biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1161602-22-7 |

| Molecular Weight | 239.25 g/mol |

| Purity | ≥97% |

This compound exhibits its biological activity through multiple mechanisms:

- Receptor Binding : The compound has been shown to interact with several receptors, including the pregnane X receptor (PXR), which plays a crucial role in drug metabolism and transport .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Investigations into its ability to induce apoptosis in cancer cell lines are ongoing, with promising preliminary results indicating that it may inhibit tumor growth through modulation of apoptotic pathways .

Study on PXR Activation

A study highlighted the activation of the pregnane X receptor by this compound. This activation is significant as it influences the expression of genes involved in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs .

Antimicrobial Screening

In a comparative analysis involving various pyrrolidine derivatives, this compound was tested for its antibacterial properties. Results indicated moderate activity against Gram-positive bacteria, suggesting further exploration into its potential as an antimicrobial agent .

Research Findings and Future Directions

Ongoing research is focused on understanding the full spectrum of biological activities associated with this compound. Future studies aim to:

- Elucidate the detailed mechanisms underlying its interaction with biological targets.

- Explore structure-activity relationships (SAR) to optimize its efficacy and reduce potential side effects.

- Investigate its therapeutic potential in various disease models beyond cancer and infections.

Q & A

Basic Research Question

- HPLC : Reversed-phase HPLC with chiral columns (e.g., Chiralpak AD-H) separates enantiomers. Mobile phases often include hexane/isopropanol .

- NMR : H and C NMR confirm structural integrity. Key signals include the pyrrolidine ring protons (δ 1.5–3.5 ppm) and carbonyl carbons (δ 170–175 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (±0.001 Da) .

Advanced Research Question

- Circular dichroism (CD) : Detects subtle stereochemical deviations in chiral derivatives .

- X-ray crystallography : Resolves ambiguous NOE (nuclear Overhauser effect) data in crowded spectra .

How do structural modifications (e.g., tert-butyl or fluorobenzyl groups) impact the biological activity of pyrrolidine-2-carboxylic acid derivatives?

Advanced Research Question

- Hydrophobic interactions : tert-Butyl or phenethyl groups enhance membrane permeability but may reduce solubility .

- Electron-withdrawing substituents : Fluorobenzyl groups increase metabolic stability by resisting oxidative degradation .

- SAR studies : In vitro assays (e.g., enzyme inhibition) paired with molecular docking reveal binding affinity trends. For example, 4-fluorobenzyl derivatives show higher affinity for GABA receptors .

What safety protocols are critical when handling this compound derivatives in the lab?

Basic Research Question

- PPE : Gloves (nitrile), safety goggles, and lab coats are mandatory. Contaminated gloves must be disposed of per hazardous waste guidelines .

- Ventilation : Use fume hoods to mitigate inhalation risks during synthesis .

Advanced Consideration : - Air-sensitive intermediates : Store under nitrogen or argon to prevent degradation .

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

How can researchers optimize yields in multi-step syntheses involving this compound?

Advanced Research Question

- Stepwise monitoring : TLC or LC-MS tracks intermediate formation. Adjust reaction times if intermediates degrade (e.g., Boc deprotection under acidic conditions) .

- Catalyst optimization : Palladium catalysts improve coupling efficiency in aryl-substituted derivatives .

- Workup strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted phenoxycarbonyl chloride .

What computational tools are effective for predicting the physicochemical properties of this compound analogs?

Advanced Research Question

- Molecular dynamics (MD) : Simulates solubility and partition coefficients (logP) .

- DFT calculations : Predicts stability of tautomeric forms and pKa values for carboxyl groups .

- Software : Schrödinger Suite or Gaussian 16 models steric effects of bulky substituents .

How do researchers address conflicting data in pharmacological studies of pyrrolidine-2-carboxylic acid derivatives?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.